BenchChemオンラインストアへようこそ!

(S)-2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide

Lipophilicity Drug-likeness Physicochemical profiling

(S)-2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide (CAS 1354009-60-1) is a chiral, non-proteinogenic amino acid amide derivative featuring an (S)-alanine core, an N-methyl tertiary amide, and a pyrazin-2-yl ketone moiety. With a molecular formula of C10H14N4O2 and molecular weight of 222.24 g/mol, this compound occupies a strategic intermediate position within a closely related series of pyrazine-containing research building blocks.

Molecular Formula C10H14N4O2
Molecular Weight 222.24 g/mol
Cat. No. B7926396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide
Molecular FormulaC10H14N4O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)CC(=O)C1=NC=CN=C1)N
InChIInChI=1S/C10H14N4O2/c1-7(11)10(16)14(2)6-9(15)8-5-12-3-4-13-8/h3-5,7H,6,11H2,1-2H3/t7-/m0/s1
InChIKeyCNJVQECYCAYTFN-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide: Chiral Pyrazine Building Block for Targeted Medicinal Chemistry


(S)-2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide (CAS 1354009-60-1) is a chiral, non-proteinogenic amino acid amide derivative featuring an (S)-alanine core, an N-methyl tertiary amide, and a pyrazin-2-yl ketone moiety [1]. With a molecular formula of C10H14N4O2 and molecular weight of 222.24 g/mol, this compound occupies a strategic intermediate position within a closely related series of pyrazine-containing research building blocks . The combination of a single hydrogen bond donor, five hydrogen bond acceptors, and a computed XLogP3-AA of -1.2 distinguishes its physicochemical profile from both less lipophilic des-methyl and acetamide analogs and more lipophilic N-isopropyl and N-cyclopropyl counterparts [1][2][3].

Why (S)-2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide Cannot Be Replaced by In-Class Analogs


Within the pyrazin-2-yl-ethyl propionamide series, even single-atom modifications at the N-terminal amide nitrogen produce substantial shifts in computed lipophilicity, hydrogen bonding capacity, and topological polar surface area—parameters that directly govern membrane permeability, solubility, and target-binding pharmacophore presentation [1][2]. The N-methyl substituent on this compound reduces the hydrogen bond donor count from two (des-NH) to one, while maintaining a TPSA of 89.18 Ų, which is significantly lower than the 97.97 Ų of the des-methyl variant [3]. These quantitative differences mean that procurement decisions cannot assume functional interchangeability between this compound and its closest commercially available analogs; the specific N-methyl, (S)-alanine, and pyrazin-2-yl ketone triad defines a discrete property vector relevant to fragment-based drug design and PROTAC linker optimization [1][2].

Quantitative Differentiation Evidence for (S)-2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide Against Closest Analogs


XLogP3-AA Lipophilicity Ranking Across the Pyrazin-2-yl-ethyl Propionamide Series

Among the five directly comparable pyrazin-2-yl-ethyl amino acid amides, the N-methyl alanine derivative (target compound) exhibits an intermediate computed lipophilicity (XLogP3-AA = -1.2) that lies between the more polar des-methyl (XLogP3-AA = -1.4) and acetamide (XLogP3-AA = -1.6) analogs and the more lipophilic N-isopropyl (XLogP3-AA = -0.4) and N-cyclopropyl (XLogP3-AA = -0.6) variants [1][2][3][4][5]. This 0.2–0.8 log unit differentiation from immediate neighbors is significant for modulating passive membrane permeability and aqueous solubility in a predictable manner [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Count Reduction Relative to Des-Methyl Parent

N-Methylation at the amide nitrogen reduces the hydrogen bond donor (HBD) count from 2 (des-methyl analog, CID 66568895) to 1 (target compound, CID 66568896), while all other N-substituted analogs in the series (acetamide, N-isopropyl, N-cyclopropyl) also possess 1 HBD [1][2][3]. This structural feature eliminates the secondary amide NH while preserving the primary amine, altering the hydrogen-bonding pharmacophore and potentially improving passive membrane permeability by reducing the desolvation penalty associated with amide NH groups [1].

Hydrogen bonding Membrane permeability Pharmacophore design

Topological Polar Surface Area Differentiation from Des-Methyl Analog

The N-methylation that distinguishes the target compound from its des-methyl analog (CAS 1353993-33-5) reduces the computed topological polar surface area (TPSA) from 97.97 Ų to 89.18 Ų, a decrease of 8.79 Ų (9.0%) . This TPSA value of 89.18 Ų is shared with the acetamide and N-isopropyl analogs, creating a functional cluster of N-substituted derivatives with equivalent predicted passive absorption characteristics, distinct from the des-methyl parent . TPSA values below 140 Ų are generally associated with favorable oral absorption, and values below 90 Ų are often targeted for CNS drug candidates .

Polar surface area Oral bioavailability CNS penetration

Rotatable Bond Count and Molecular Flexibility Comparison

The target compound possesses 4 rotatable bonds (Cactvs 3.4.6.11), identical to the des-methyl and acetamide analogs, but one fewer than the N-isopropyl and N-cyclopropyl analogs, each of which has 5 rotatable bonds [1][2][3][4]. Lower rotatable bond count is associated with reduced conformational entropy penalty upon target binding, potentially contributing to improved ligand efficiency in fragment-based screening campaigns [1].

Conformational flexibility Entropic penalty Ligand efficiency

Commercially Available Purity Specifications and Sourcing Reliability

The target compound (CAS 1354009-60-1) is available from multiple independent suppliers with a standard purity specification of ≥98% (NLT 98%), including MolCore (ISO-certified manufacturing) and Leyan (Cat. No. 1777902, 98% purity) . In contrast, several comparator analogs within the same Fluorochem catalog series (e.g., des-methyl, Ref. 10-F087076; N-isopropyl, Ref. 10-F087078; N-cyclopropyl, Ref. 10-F087079) are listed as discontinued, indicating limited or terminated commercial availability . The target compound, while also listed as discontinued in the Fluorochem catalog (Ref. 10-F087077), remains actively stocked by alternative vendors, providing a more reliable procurement pathway relative to analogs that have ceased production entirely .

Chemical purity Procurement Quality control

High-Value Application Scenarios for (S)-2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide Guided by Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Intermediate Lipophilicity (XLogP3-AA ~ -1.2)

In fragment library design where balanced aqueous solubility and membrane permeability are critical, the intermediate XLogP3-AA of -1.2 distinguishes this compound from overly hydrophilic analogs (des-methyl, -1.4; acetamide, -1.6) and overly lipophilic variants (N-isopropyl, -0.4; N-cyclopropyl, -0.6) [1][2]. Researchers requiring a starting fragment with computed logP within the optimal -1.5 to 0 range for lead-like properties can select this compound based on its quantifiable position within the series.

IAP-Targeted Probe Design Leveraging Reduced HBD and TPSA

For medicinal chemistry campaigns targeting Inhibitor of Apoptosis Proteins (IAPs) where the pyrazin-2-yl-ethyl scaffold has established relevance, the reduced hydrogen bond donor count (1 vs. 2 for des-methyl parent) and lower TPSA (89.18 vs. 97.97 Ų) of this N-methyl derivative may provide a permeability advantage while preserving the core pharmacophoric elements . The intermediate molecular weight (222.24 g/mol) and single HBD position this compound as a suitable core for fragment growth toward bivalent Smac mimetics [1].

PROTAC Linker or E3 Ligase Ligand Optimization

The defined (S)-stereochemistry, primary amine handle for further conjugation, and intermediate physicochemical properties make this compound a candidate building block for PROTAC (Proteolysis Targeting Chimera) linker elaboration or E3 ligase ligand attachment [1]. The quantifiable lipophilicity difference (ΔXLogP3-AA = +0.2 to +0.8 vs. more polar analogs) allows fine-tuning of the overall PROTAC physicochemical profile to maintain compliance with beyond-Rule-of-5 property guidelines [1][2].

Structure-Activity Relationship (SAR) Studies Requiring Controlled N-Substituent Variation

When systematic SAR exploration of the N-substituent effect on target binding or cellular activity is required, this compound serves as the methyl reference point within a series that spans des-NH, N-acetyl, N-isopropyl, and N-cyclopropyl analogs [1][2][3]. Its 4 rotatable bonds (vs. 5 for bulkier analogs) and specific TPSA of 89.18 Ų provide a well-defined baseline for interpreting the impact of incremental structural changes on potency, selectivity, and ADME properties.

Quote Request

Request a Quote for (S)-2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.